Cas no 2176362-38-0 (2-Furancarboxamide, N-(3-chloro-2-methylphenyl)tetrahydro-, (2S)-)
2176362-38-0 structure
Product Name:2-Furancarboxamide, N-(3-chloro-2-methylphenyl)tetrahydro-, (2S)-
Numéro CAS:2176362-38-0
Le MF:C12H14ClNO2
Mégawatts:239.698062419891
CID:6362300
PubChem ID:1086800
Update Time:2025-06-08
2-Furancarboxamide, N-(3-chloro-2-methylphenyl)tetrahydro-, (2S)- Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Furancarboxamide, N-(3-chloro-2-methylphenyl)tetrahydro-, (2S)-
- NTV
- Z1545312521
- (2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide
- CHEMBL4998099
- 2176362-38-0
- EN300-6564203
- AKOS034797421
-
- Piscine à noyau: 1S/C12H14ClNO2/c1-8-9(13)4-2-5-10(8)14-12(15)11-6-3-7-16-11/h2,4-5,11H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1
- La clé Inchi: BKWNJEPRFSSIFE-NSHDSACASA-N
- Sourire: O1CCC[C@H]1C(NC1=CC=CC(Cl)=C1C)=O
Propriétés calculées
- Qualité précise: 239.0713064g/mol
- Masse isotopique unique: 239.0713064g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 2
- Complexité: 259
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.5
- Surface topologique des pôles: 38.3Ų
Propriétés expérimentales
- Dense: 1.284±0.06 g/cm3(Predicted)
- Point d'ébullition: 407.6±45.0 °C(Predicted)
- Le PKA: 12.99±0.70(Predicted)
2-Furancarboxamide, N-(3-chloro-2-methylphenyl)tetrahydro-, (2S)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6564203-0.05g |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95.0% | 0.05g |
$285.0 | 2025-03-13 | |
| Enamine | EN300-6564203-0.1g |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95.0% | 0.1g |
$426.0 | 2025-03-13 | |
| Enamine | EN300-6564203-0.25g |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95.0% | 0.25g |
$607.0 | 2025-03-13 | |
| Enamine | EN300-6564203-0.5g |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95.0% | 0.5g |
$959.0 | 2025-03-13 | |
| Enamine | EN300-6564203-1.0g |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95.0% | 1.0g |
$1229.0 | 2025-03-13 | |
| Enamine | EN300-6564203-2.5g |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95.0% | 2.5g |
$2408.0 | 2025-03-13 | |
| Enamine | EN300-6564203-5.0g |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95.0% | 5.0g |
$3562.0 | 2025-03-13 | |
| Enamine | EN300-6564203-10.0g |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95.0% | 10.0g |
$5283.0 | 2025-03-13 | |
| Aaron | AR028CIR-50mg |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95% | 50mg |
$417.00 | 2025-02-16 | |
| Aaron | AR028CIR-100mg |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
2176362-38-0 | 95% | 100mg |
$611.00 | 2025-02-16 |
2-Furancarboxamide, N-(3-chloro-2-methylphenyl)tetrahydro-, (2S)- Littérature connexe
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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